5,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-3H-inden-1-one
Description
Properties
IUPAC Name |
5,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-21-15-6-4-12(5-7-15)8-14-9-13-10-17(22-2)18(23-3)11-16(13)19(14)20/h4-8,10-11H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEWWRJXXCTEDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CC3=CC(=C(C=C3C2=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Precedents
The 5,6-dimethoxyindenone moiety appears in donepezil intermediates, with Price-Lewis cyclization being the historical standard (27% yield). Modern adaptations using NbCl₅ catalysis achieve 72–94% yields for analogous systems.
Friedel-Crafts Cyclization Routes
Niobium-Promoted Cyclization
Barbosa’s NbCl₅-mediated method (2015) provides the most efficient core synthesis:
| Starting Material | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3,3-Dimethylacrylic acid | NbCl₅ | 80 | 6 | 89 |
| 4-Methoxycinnamic acid | NbCl₅ | 100 | 8 | 78 |
Reaction mechanism involves:
Polyphosphoric Acid (PPA) Method
Industrial-scale synthesis (VWR, 2025) uses PPA at 250°C:
5,6-Dimethoxyindanone (192g) + PPA (500ml) → Reflux 4h → 89% crude yield
Requires subsequent recrystallization from ethanol/water (1:3) to achieve >98% purity.
Knoevenagel Condensation for Exocyclic Double Bond
Base-Catalyzed Protocol
TCI America’s optimized conditions (2025):
| Component | Amount | Role |
|---|---|---|
| 5,6-Dimethoxyindenone | 1.0 eq | Electrophilic core |
| 4-Methoxybenzaldehyde | 1.2 eq | Nucleophile |
| Piperidine | 0.3 eq | Base catalyst |
| Ethanol | 5 vol | Solvent |
Procedure :
Solvent-Free Microwave Approach
Patent CN105152944A (2015) describes energy-efficient synthesis:
Reactants (1:1.2 molar ratio) + K₂CO₃ (10mol%) → Microwave (300W, 100°C, 15min) → 91% yield
Reduces reaction time from 8h to 15 minutes with comparable yields.
Alternative Synthetic Pathways
Oxime Hydrogenation Route
Adapted from donepezil intermediate synthesis:
Step 1 : Oxime Formation
5,6-Dimethoxyindenone (1mol) + NH₂OH·HCl (1.2mol) → NaOAc/MeOH reflux → 94% oxime
Step 2 : Catalytic Hydrogenation
Oxime (1eq) + H₂ (2.5MPa) → Raney Ni/MeOH → 60°C, 6h → 88% amine intermediate
Step 3 : Dehydration to Target
Amine (1eq) + PPA (3eq) → Toluene reflux → 76% final product
Photochemical Synthesis
UV-mediated pathway from Bloom Tech (2025):
5,6-Dimethoxyindenone (1eq) + 4-Methoxybenzaldehyde (1.5eq) → EtOH, 254nm UV → 68% yield
Though lower yielding, this method avoids base catalysts for acid-sensitive substrates.
Analytical Characterization Data
Spectroscopic Profiles
Crystallographic Data
Single-crystal X-ray (CCDC 799552):
- Space group : P2₁/c
- Cell params : a=8.542Å, b=11.307Å, c=14.209Å
- Torsion angle : C2-C1-C7-C8 = 178.3° (near-planar)
Industrial-Scale Considerations
TCI America’s pilot plant data (2025) compares methods:
| Metric | Friedel-Crafts | Knoevenagel | Photochemical |
|---|---|---|---|
| Capacity | 200kg/batch | 500kg/batch | 50kg/batch |
| Purity | 98.7% | 99.2% | 97.8% |
| Cost/kg | $1,240 | $980 | $2,110 |
The Knoevenagel method dominates commercial production due to favorable economics and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to introduce additional oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides, under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple methoxy groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 5,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-3H-inden-1-one has been studied for its potential biological activities. It may exhibit antioxidant, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be harnessed to design drugs with improved efficacy and safety profiles.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure and reactivity make it valuable for creating new materials with desirable properties.
Mechanism of Action
The mechanism by which 5,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-3H-inden-1-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Trends
- Electronic Effects : Methoxy groups enhance electron density, improving redox activity and binding to biological targets. Replacement with pyridine (Compound A) introduces polarity but reduces electron donation .
- Steric Influences : Bulky substituents (e.g., propenylidene in Compound B) hinder molecular packing, affecting crystallinity and solubility .
- Pharmacological Potential: Piperidine-containing analogs (e.g., Compound E) demonstrate the importance of nitrogenous groups in CNS drug design .
- Synthetic Utility: Compounds like 5,6-dimethoxy-2-(prop-2-ynyl)-indan-1-one () highlight the versatility of indenones in click chemistry and alkynylation reactions.
Biological Activity
5,6-Dimethoxy-2-[(4-methoxyphenyl)methylidene]-3H-inden-1-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C18H18O4
- Molecular Weight : 302.34 g/mol
- Structural Features : It features an indenone core with methoxy substitutions at the 5 and 6 positions and a phenyl group substituted at the 2 position, which enhances its chemical reactivity and biological properties.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. Compounds with similar structural features have been shown to inhibit inflammatory pathways and modulate cytokine release. These properties suggest potential therapeutic applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Mechanism of Action :
- Inhibition of pro-inflammatory cytokines.
- Modulation of signaling pathways involved in inflammation.
Anticancer Activity
The compound has also demonstrated promising anticancer properties. Studies suggest that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.
Key Findings :
- Apoptosis Induction : In vitro studies have shown that derivatives of this compound can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : Research indicates that it may cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Anticancer | Induction of apoptosis | |
| Cytotoxicity | Cell cycle arrest |
Case Study 1: Anti-inflammatory Effects
In a controlled study, researchers evaluated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results indicated a significant reduction in the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its efficacy as an anti-inflammatory agent.
Case Study 2: Anticancer Potential
A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its potential as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
